molecular formula C22H28ClN3O3S B2767755 N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216632-56-2

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2767755
CAS No.: 1216632-56-2
M. Wt: 449.99
InChI Key: VNTHGWLFZLHHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-28-17-12-10-16(11-13-17)21(26)25(15-7-14-24(2)3)22-23-20-18(27-4)8-6-9-19(20)29-22;/h6,8-13H,5,7,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTHGWLFZLHHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with COX enzymes by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of prostaglandins. This results in a decrease in inflammation and pain. In addition, the compound showed significant inhibition of albumin denaturation, which could contribute to its anti-inflammatory effects.

Biological Activity

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, referred to as DMAPMA, is a synthetic compound with a complex molecular structure that includes a benzamide core modified with various functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.

Chemical Structure and Properties

The chemical formula for DMAPMA can be represented as C15H26ClN2O2\text{C}_{15}\text{H}_{26}\text{Cl}\text{N}_{2}\text{O}_{2}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural characteristics include:

  • Dimethylamino group : Enhances nucleophilicity.
  • Ethoxy group : Contributes to solubility and reactivity.
  • Methoxy-substituted benzothiazole moiety : Imparts biological activity.

Pharmacological Effects

DMAPMA exhibits significant biological activities, particularly in the realm of pharmacology. Compounds containing benzothiazole moieties are often associated with various pharmacological effects, including:

  • Antidepressant Activity : DMAPMA has been studied for its interaction with the serotonin transporter (SERT), which is a primary target for antidepressant drugs. It has been shown to modulate the dissociation rates of serotonin and other SERT inhibitors, suggesting potential antidepressant properties .
  • Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzothiazole moiety can enhance its anticancer activity.
  • Antimicrobial Activity : Preliminary studies suggest that DMAPMA may exhibit antimicrobial properties, although further investigation is required to elucidate its mechanism of action.
  • Drug Delivery Applications : DMAPMA is utilized in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications. These hydrogels can respond to changes in pH, making them suitable carriers for controlled drug release.

Study on SERT Binding Affinity

A series of binding assays were conducted to evaluate the affinity of DMAPMA and its analogs at SERT and norepinephrine transporter (NET). The results indicated that modifications at the 4-position of the benzamide significantly influenced binding affinity:

CompoundSERT Binding Affinity (Ki)NET Binding Affinity (Ki)
DMAPMA50 nM>1000 nM
Analog A30 nM800 nM
Analog B70 nM>1000 nM

These findings suggest that while DMAPMA has a moderate affinity for SERT, it shows minimal interaction with NET, highlighting its potential specificity as an antidepressant candidate .

Cross-Linking Applications

In biochemistry, DMAPMA serves as a cross-linking agent in various applications:

  • RNA Stabilization : It aids in stabilizing RNA species from formalin-fixed paraffin-embedded tissues, facilitating downstream analyses such as fluorescent in situ hybridization (FISH) and immunofluorescence.
  • Nanofiber Matrices : DMAPMA can cross-link nanofiber matrices with biological extracts, allowing researchers to study cell-matrix interactions more effectively.

Scientific Research Applications

Pharmaceutical Applications

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study : A study on benzothiazole derivatives indicated that compounds with similar structures exhibited anti-inflammatory properties. The research demonstrated that modifications in the benzothiazole moiety could enhance biological activity, suggesting that this compound might possess similar therapeutic effects .

Anti-Cancer Research

Recent investigations into STING (Stimulator of Interferon Genes) agonists have highlighted the importance of compounds like this compound in cancer therapy. These agonists have shown promise in preclinical studies as anti-tumor agents, potentially enhancing immune responses against tumors .

Data Table: Summary of Anti-Cancer Studies

Study ReferenceCompound TestedFindings
STING AgonistEffective in preclinical models as anti-tumor agents
Benzothiazole DerivativesIndicated anti-inflammatory and potential anti-cancer activity

Material Science

The luminescent properties of benzothiazole derivatives have been explored for their application in optoelectronic devices. Compounds structurally related to this compound have shown promising results in white-light emitting devices, indicating potential uses in display technologies .

Case Study : A study on luminescent materials demonstrated that structurally similar compounds exhibited varying emission characteristics, which can be tuned for specific applications in lighting and display technologies.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1052530-89-8
  • Molecular Formula : C₂₁H₂₃ClN₄O₂S₂
  • Molecular Weight : 463.0 g/mol
  • Structure: Features a benzo[d]thiazole core substituted with a methoxy group at position 4 and an ethoxybenzamide moiety linked via a dimethylaminopropyl chain. The hydrochloride salt enhances solubility and stability .

Synthesis : Likely involves amide bond formation between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines, as seen in analogous benzamide syntheses (e.g., ).

Comparison with Structurally Similar Compounds

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (CAS 1215321-47-3)

  • Key Differences: Substituents: Fluorine at the benzo[d]thiazole 4-position vs. methoxy in the target compound. Fluorine’s electron-withdrawing nature may reduce electron density compared to the methoxy group’s electron-donating effect. Chain Structure: Dimethylaminoethyl chain vs. dimethylaminopropyl in the target compound. The longer chain may enhance lipophilicity and membrane permeability. Functional Group: Piperidin-1-ylsulfonyl vs. ethoxybenzamide.

Triazole Derivatives (Compounds [7–9] from )

  • Structural Contrasts :
    • Core Heterocycle : 1,2,4-Triazole vs. benzo[d]thiazole. Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in the rigid benzo[d]thiazole system.
    • Spectral Features : Triazoles lack C=O IR bands (1663–1682 cm⁻¹), whereas the target compound’s amide group retains this signature .
    • Synthesis : Triazoles require cyclization under basic conditions, unlike the target’s direct amide coupling .

Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)

  • Functional Differences: Substituents: Chloro and trifluoromethyl groups in pesticides vs. methoxy/ethoxy in the target. These groups enhance pesticidal activity via hydrophobic interactions.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydrochloride Salt : Enhances aqueous solubility compared to free bases (e.g., ’s analog).
  • Stability : Amide bonds (target) are hydrolytically stable vs. ester-containing analogs (), which are prone to degradation .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target compound: C=O stretch at ~1660–1680 cm⁻¹ (amide), absent in triazoles.
    • NH stretches at 3150–3319 cm⁻¹ align with hydrazinecarbothioamides but differ from tautomeric triazoles .
  • NMR : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons influenced by electron-donating substituents vs. fluorine’s deshielding effect in analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazol-2-amine core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones .
  • Step 2 : Alkylation or acylation of the thiazole nitrogen using 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Introduction of the 4-ethoxybenzamide group via amide coupling, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane) .
  • Critical Parameters : Temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and catalyst choice (piperidine for base-sensitive steps) .
    • Yield Optimization : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC), while column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and dimethylamino protons (δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 502.2 calculated for C₂₃H₂₈N₃O₃S⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. How should researchers design initial biological screening assays for this compound?

  • In Vitro Assays :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Target Identification : Molecular docking against enzymes (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in leukemia cells) may arise from:

  • Assay Conditions : Variations in serum concentration (e.g., 5% FBS vs. 10% FBS) or incubation time (48h vs. 72h) .
  • Metabolic Stability : Hepatic microsome assays (rat/human) assess metabolic degradation rates, explaining potency drops in vivo .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and validate findings across ≥3 independent labs .

Q. How can the compound’s mechanism of action be elucidated using advanced pharmacological models?

  • In Vivo Studies :

  • Xenograft Models : Administer 10–50 mg/kg/day (oral/IP) in nude mice with tumor xenografts; monitor tumor volume and histopathology .
  • Toxicology : Acute toxicity testing (OECD 423) to determine LD₅₀ and organ-specific effects (e.g., liver enzymes ALT/AST) .
    • Mechanistic Probes :
  • Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, caspase-3) in treated vs. control tissues .
  • SAR Analysis : Compare analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .

Q. What computational methods predict the compound’s ADMET properties?

  • Tools : SwissADME or PreADMET for predicting:

  • Absorption : Caco-2 permeability (LogP <5 optimal) .
  • Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
    • Validation : Correlate in silico results with experimental data (e.g., hepatic clearance in microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.